![molecular formula C13H10FNO2 B2632058 (4-Fluorophenyl) 2-aminobenzoate CAS No. 680185-85-7](/img/structure/B2632058.png)
(4-Fluorophenyl) 2-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antitumor Properties
(4-Fluorophenyl) 2-aminobenzoate derivatives, such as 2-(4-aminophenyl)benzothiazoles, demonstrate significant antitumor properties. These compounds are selectively potent against certain tumor cell lines, particularly breast and ovarian cancers. Notably, amino acid conjugation is employed to enhance the solubility and stability of these drugs. One such compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, shows promising efficacy in preclinical models of breast and ovarian cancer, with manageable side effects (Bradshaw et al., 2002).
Fluorescence Studies
Certain derivatives of (4-Fluorophenyl) 2-aminobenzoate, such as 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole, exhibit interesting fluorescence properties. Studies reveal dual fluorescence in different environments, which is linked to conformational changes in the molecule. This property holds potential for rapid analysis of conformational changes in biological samples and solutions (Matwijczuk et al., 2015).
Synthesis and Transformations
Research on the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines shows the potential of (4-Fluorophenyl) 2-aminobenzoate in creating new quinoline derivatives. These compounds are of interest due to their potential as antioxidants and radioprotectors, demonstrating the versatility of (4-Fluorophenyl) 2-aminobenzoate in chemical synthesis (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Applications
Compounds containing 2,4-dichloro-5-fluorophenyl, a derivative of (4-Fluorophenyl) 2-aminobenzoate, have been synthesized and tested for antibacterial activities. Some of these compounds, particularly oxadiazoles, exhibit good antibacterial and antifungal properties, indicating potential for therapeutic applications (Karthikeyan et al., 2008).
Future Directions
A study has been found that uses a compound similar to “(4-Fluorophenyl) 2-aminobenzoate” to optimize the film morphology and energy level alignment at the perovskite buried interface . This suggests potential future directions for the use of “(4-Fluorophenyl) 2-aminobenzoate” in similar applications.
properties
IUPAC Name |
(4-fluorophenyl) 2-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANOTGWIYRCGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl) 2-aminobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.